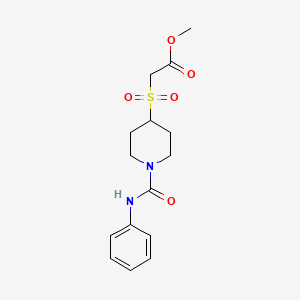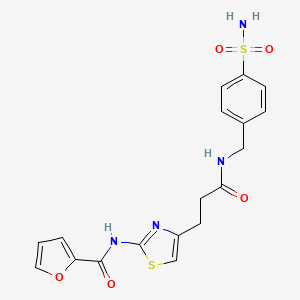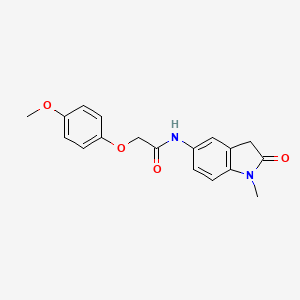
2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide, also known as MPPI, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic properties. MPPI belongs to the class of indolin-2-one derivatives and has been found to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of 2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are involved in the inflammatory process. This compound has also been reported to modulate the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK), which are involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been reported to increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, this compound has been found to reduce oxidative stress and increase antioxidant enzyme activity.
实验室实验的优点和局限性
2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide has several advantages for lab experiments. It is easy to synthesize and purify, which makes it readily available for use in scientific research studies. This compound has also been found to exhibit low toxicity, which makes it a safe compound to use in lab experiments. However, this compound has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to use in aqueous solutions. This compound also has a short half-life, which limits its effectiveness in in vivo studies.
未来方向
There are several future directions for research on 2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide. One direction is to study the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study the potential use of this compound in the treatment of cardiovascular diseases such as hypertension and atherosclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic properties.
合成方法
The synthesis of 2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide involves a two-step process. In the first step, 2-(4-methoxyphenoxy)acetic acid is reacted with thionyl chloride to form 2-(4-methoxyphenoxy)acetyl chloride. In the second step, 2-(4-methoxyphenoxy)acetyl chloride is reacted with 1-methyl-2-oxoindoline-5-carboxylic acid to form this compound. This synthesis method has been reported in the literature and has been used in various scientific research studies.
科学研究应用
2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide has been studied for its potential therapeutic properties in various scientific research studies. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, this compound has been studied for its potential use in the treatment of cardiovascular diseases such as hypertension and atherosclerosis.
属性
IUPAC Name |
2-(4-methoxyphenoxy)-N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-20-16-8-3-13(9-12(16)10-18(20)22)19-17(21)11-24-15-6-4-14(23-2)5-7-15/h3-9H,10-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECQOVIVAOFOFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

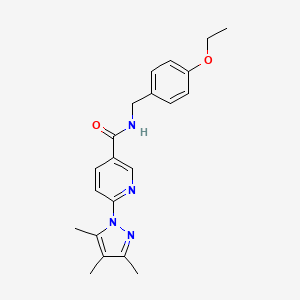
![N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2945879.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B2945880.png)

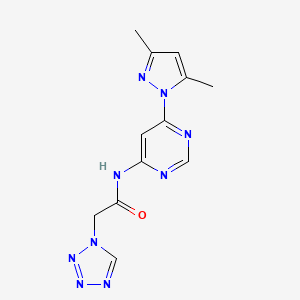
![Tert-butyl (1R,5S)-6-hydroxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2945887.png)
![2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2945890.png)
![2-Chloro-N-[[1-(triazol-1-yl)cyclopropyl]methyl]propanamide](/img/structure/B2945891.png)
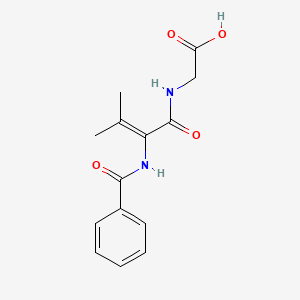
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2945895.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2945896.png)
![3-Oxo-2,3,5,6,7,8-hexahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2945897.png)
